molecular formula C11H12Cl2N4O B2484431 2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride CAS No. 2411243-66-6

2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride

Cat. No.: B2484431
CAS No.: 2411243-66-6
M. Wt: 287.14
InChI Key: XIKOLJRPETWEIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which would include “2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride”, has been reported in various studies . These compounds are typically synthesized through reactions involving carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are complex and can lead to a variety of products . For instance, compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques . For example, the disappearance of characteristic peaks of acetylenic group at 78.5 and 75.5 ppm, and the appearance of a C-13 methylene signal at 61.5 ppm and C-11 vinylic signal at 127.3 ppm were probably the most relevant features to verify the incorporation of a triazole moiety .

Future Directions

The future research directions for 1,2,4-triazole derivatives, including “2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride”, involve the discovery and development of more effective and potent anticancer agents . Furthermore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O.ClH/c12-5-10(17)13-6-8-1-3-9(4-2-8)11-14-7-15-16-11;/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUKSQRHNNQUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)C2=NC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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